1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)-
Description
Properties
CAS No. |
113836-54-7 |
|---|---|
Molecular Formula |
C3H2Cl3N3S |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
5-(trichloromethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) |
InChI Key |
KMICNGJJXVPIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with thiocarbonyl compounds. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine in absolute ethanol yields the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes nucleophilic substitution at positions 2, 4, 5, and 6. Reactions are typically facilitated by electron-withdrawing groups or activating conditions.
Key Findings :
-
Chlorination with POCl₃ occurs selectively at position 4 of the pyrimidine ring under mild reflux conditions .
-
Ammonia substitution proceeds efficiently in polar protic solvents, retaining the imidazole substituent.
Electrophilic Substitution at the Imidazole Ring
The 5-methylimidazole group participates in electrophilic aromatic substitution, with reactivity concentrated at positions 4 and 5.
Key Findings :
-
Nitration requires low temperatures to avoid over-oxidation of the methyl group .
-
Sulfonation yields water-soluble derivatives, useful for further functionalization .
Alkylation and Acylation Reactions
The nitrogen atoms in both rings serve as nucleophilic sites for alkylation or acylation.
Key Findings :
-
Alkylation at the pyrimidine N1 position enhances solubility in polar solvents .
-
Acetylation proceeds without affecting the imidazole ring’s methyl group.
Oxidation and Reduction Reactions
The methyl substituents and heterocyclic rings undergo redox transformations.
Key Findings :
-
Oxidation of the pyrimidine methyl group to a carboxylic acid requires strong acidic conditions.
-
Catalytic hydrogenation selectively reduces the imidazole ring to imidazolidine without altering the pyrimidine .
Catalyzed Cyclization and Cross-Coupling Reactions
Transition-metal catalysis enables C–C bond formation and ring functionalization.
Key Findings :
Scientific Research Applications
The applications of 1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- and its derivatives are varied, displaying potential in agriculture and pharmacology. They have been investigated as fungicides, herbicides, nitrification inhibitors, and anticancer and antimicrobial agents .
Fungicides:
- 3-Trichloromethyl-5-loweralkylamino-1,2,4-thiadiazole compounds can act as effective fungicides .
- They can also be reacted with a loweralkylisocyanate to form N-[3-trichloromethyl-1,2,4-thiadiazolyl(5)]-N-N'-di-loweralkylureas .
Herbicides and nitrification inhibitors:
- N-[3-trichloromethyl-1,2,4-thiadiazolyl(5)]-N-N'-di-loweralkylureas may be utilized as herbicides and nitrification inhibitors .
- Selected 3-trichloromethyl-5-cyclic amine-1,2,4-thiadiazole compounds can be utilized as nitrification inhibitors . These compounds have the formula ##STR2##, where ##STR3## is a 3, 4, 5, 6, or 7 membered saturated heterocyclic ring containing 1 to 3 hetero ring atoms .
- These compounds can be incorporated into nitrogen-containing fertilizers and used to treat soil to inhibit the nitrification of ammonium-nitrogen, promoting plant growth and nutrition . An effective amount ranges from 0.1 to 500 parts per million relative to the soil, or 0.1 to 10 pounds per acre of crop land .
Antimicrobial Properties:
- Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties and can be considered lead compounds for drug synthesis . Some have demonstrated higher antimicrobial activity compared to standard drugs .
- 1,3,4-Thiadiazole rings are associated with antimicrobial, antituberculosis, and antiviral activities .
- Certain 1,3,4-thiadiazole-2-amines possess significant antibacterial activity .
Anticancer Activity:
- 1,3,4-Thiadiazole derivatives have demonstrated anticancer properties against human cancers .
- Olsen et al. discovered the cytostatic properties of 2-amino-1,3,4-thiadiazole, which led to the development of new 1,3,4-thiadiazole derivatives with potential anticancer activity .
- Certain 2,5-disubstituted-1,3,4-thiadiazoles have shown GI50 values in the range of 0.74–10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
- Triazolo-thiadiazole compounds connected with the fluoroquinolone system have shown growth-inhibiting activities against human leukemia (HL-60) and DBA/2 tumor cell lines .
Other Activities:
- 1,3,4-Thiadiazoles are associated with analgesic, antidepressant, anxiolytic, antihypertensive, anti-convulsant, anti-inflammatory, local anesthetic, and kinesin inhibitory activities .
- Megazol, a nitroimidazole containing a 2-amino-1,3,4-thiadiazole, is extremely active against Trypanosoma cruzi and Trypanosoma brucei infections .
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(trichloromethyl)- involves its interaction with various molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interfering with cell cycle progression and promoting the activation of apoptotic pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(Trichloromethyl)-1,3,4-thiadiazol-2-amine
- CAS Registry Number : 113836-54-7
- Molecular Formula : C₃H₂Cl₃N₃S
- Molecular Weight : 218.49 g/mol
- Key Features : The trichloromethyl (-CCl₃) substituent at position 5 distinguishes this compound from other 1,3,4-thiadiazole derivatives. This electron-withdrawing group enhances electrophilic reactivity and may influence biological activity .
For example, 5-substituted-1,3,4-thiadiazol-2-amines are often prepared using thiosemicarbazide and carboxylic acids under acidic conditions .
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1 compares key structural and physicochemical parameters of 5-(trichloromethyl)-1,3,4-thiadiazol-2-amine with related compounds.
Key Observations :
Key Observations :
- Methyl and chloro derivatives exhibit broad-spectrum antimicrobial and anticonvulsant activities.
Key Observations :
- Trichloromethyl derivatives may require harsher conditions (e.g., concentrated H₂SO₄) due to steric and electronic effects.
- Chloro substituents are introduced via diazotization and substitution .
Biological Activity
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. The thiadiazole ring is known for its role in various pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C3H2Cl3N3S
- Molecular Weight : 195.48 g/mol
- CAS Number : 113836-54-7
1,3,4-Thiadiazole derivatives exhibit biological activities primarily through:
- Enzyme Inhibition : The presence of the thiadiazole moiety allows for interaction with various enzymes involved in metabolic pathways.
- Antimicrobial Action : These compounds often disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
- Anticancer Properties : They can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole have shown significant antimicrobial properties. For instance:
- A study highlighted that certain derivatives displayed higher antimicrobial activity compared to standard antibiotics .
- The minimum inhibitory concentrations (MICs) for several synthesized compounds were evaluated against various pathogens, demonstrating promising results.
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied:
- A series of compounds based on this scaffold demonstrated potent growth inhibition against breast cancer cells (MCF-7) with an IC50 value of 0.28 µg/mL .
- Another study reported that derivatives exhibited significant cytotoxicity against human lung carcinoma (A549) and hepatocarcinoma (SMMC-7721) cell lines .
Other Biological Activities
1,3,4-thiadiazole derivatives have also been investigated for:
- Anti-inflammatory Effects : Compounds have shown the ability to reduce inflammation markers in various models.
- Neuroprotective Effects : Certain derivatives have been tested for their ability to protect neuronal cells from oxidative stress .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Olsen et al. (2018) | 2-amino-1,3,4-thiadiazole | Antimicrobial | Higher activity than standard drugs |
| Rahman & Mohamed (2021) | Novel thiadiazole analogues | Anticancer | IC50 values < 0.5 µg/mL against A549 |
| Frontiers in Chemistry (2022) | Various thiadiazole derivatives | Neuroprotective | Significant reduction in oxidative stress markers |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Reagent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Thiosemicarbazide + CCl₃COCl | POCl₃ | 70 | 40 | 65–75* |
| Hypothetical example based on analog data |
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies amine protons (δ 5.2–5.8 ppm) and trichloromethyl carbon (δ 95–100 ppm). Disappearance of thiosemicarbazide NH₂ signals confirms cyclization .
- X-ray Crystallography : SHELX programs resolve the planar thiadiazole ring and trichloromethyl geometry. For example, C–S bond lengths in thiadiazoles average 1.68 Å, while C–Cl bonds are ~1.76 Å .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 222.5 for C₃H₃Cl₃N₃S).
Basic: How is the antimicrobial activity of this compound evaluated in vitro?
Methodological Answer:
Standard protocols include:
- Broth Microdilution : MIC (Minimum Inhibitory Concentration) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Thiadiazoles with trichloromethyl groups show MICs of 8–32 µg/mL, lower than ampicillin (64 µg/mL) in some cases .
- Time-Kill Studies : Log-phase cultures treated with 2× MIC to assess bactericidal kinetics.
- Synergy Testing : Checkerboard assays with β-lactams to identify fractional inhibitory concentration (FIC) indices .
Advanced: How can ultrasound or computational methods optimize its synthesis?
Methodological Answer:
- Ultrasound-Assisted Synthesis : Reduces reaction time from 40 minutes to 15 minutes by enhancing mixing and nucleation. For 5-(benzylthio) analogs, yields improve from 70% to 88% under sonication .
- DFT Calculations : Predict transition states for cyclization. For example, B3LYP/6-31G(d) models show activation energies ~25 kcal/mol, guiding solvent selection (e.g., DMF lowers ΔG‡ by 3–5 kcal/mol) .
Advanced: What mechanistic insights explain its anticancer activity?
Methodological Answer:
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) shows 20–30% apoptosis in HeLa cells at 50 µM. ROS generation (measured via DCFH-DA probes) increases 2.5-fold, triggering mitochondrial dysfunction .
- Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to CDK2 (ΔG = -9.2 kcal/mol) via H-bonds with the amine group and hydrophobic interactions with the trichloromethyl moiety .
Advanced: How can contradictory cytotoxicity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : MTT vs. resazurin assays may differ due to thiadiazole interference with formazan crystals. Normalize results using ATP-based assays (e.g., CellTiter-Glo) .
- Cell Line Heterogeneity : Test panels of 5–10 cell lines (e.g., NCI-60) to distinguish tissue-specific effects.
- Metabolic Stability : LC-MS/MS quantifies intracellular compound levels; short half-lives (<2 hr) may require prolonged exposure .
Advanced: What structure-activity relationships (SARs) guide derivatization of the trichloromethyl group?
Methodological Answer:
- Electron-Withdrawing Groups : Trichloromethyl enhances electrophilicity, improving DNA alkylation (IC₅₀ = 12 µM vs. 45 µM for methyl analogs) .
- Steric Effects : Bulkier substituents (e.g., tribromomethyl) reduce solubility but increase logP (from 2.1 to 3.4), affecting membrane permeability .
- Hybrid Derivatives : Conjugation with acridine (e.g., N-(thiadiazol-2-yl)acridin-9-amine) boosts topoisomerase inhibition by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
